molecular formula C11H13NO B13679107 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B13679107
M. Wt: 175.23 g/mol
InChI Key: RHWFVVZLFDSSQQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be compared with other similar compounds, such as:

Biological Activity

5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

The compound has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol. Notable physical properties include:

PropertyValue
Boiling Point287.3 ± 39.0 °C (Predicted)
Density1.130 ± 0.06 g/cm³ (20 °C)
pKa4.51 ± 0.20 (Predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .

Biological Activities

Research indicates that derivatives of quinoline compounds, such as this compound, may possess a range of biological activities including:

  • Anticancer Activity : Quinoline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines such as colorectal cancer HCT116 and Caco-2 cells .
  • Antimicrobial Properties : Compounds within the quinoline family have been noted for their antibacterial and antifungal activities . The methoxy group in the structure may enhance these properties by influencing the compound's interaction with biological targets.

Case Studies and Research Findings

  • Antiproliferative Effects : A study highlighted that quinoline derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For example, a related compound showed an IC50 value of 0.35 µM against HCT116 cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with DNA or inhibition of key enzymes involved in cell proliferation. For instance, some studies suggest that quinoline derivatives can intercalate into DNA or inhibit topoisomerase II activity .
  • Synthesis and Structural Characterization : The synthesis of this compound can be achieved through various organic synthesis methods. Its unique cyclopropane ring fused to a quinoline framework contributes to its reactivity and potential biological activity.

Future Directions

Continued research is warranted to explore the full therapeutic potential of this compound and its derivatives. Investigations into its pharmacokinetics, optimal dosing strategies, and comprehensive biological profiling are essential for advancing its application in drug development.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C11H13NO/c1-13-8-2-3-9-10-4-7(10)6-12-11(9)5-8/h2-3,5,7,10,12H,4,6H2,1H3

InChI Key

RHWFVVZLFDSSQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3CC3CN2

Origin of Product

United States

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